3-Cyano-3-methylcyclohexanone
Description
Significance of Cyclohexanone (B45756) Derivatives as Key Synthons
Cyclohexanone derivatives serve as crucial synthons, which are idealized fragments of a molecule used in retrosynthetic analysis to plan organic syntheses. sathyabama.ac.in Their utility stems from the reactivity of the carbonyl group and the adjacent α-carbons, which can participate in a multitude of bond-forming reactions. These derivatives are precursors to a vast range of organic compounds, including pharmaceuticals, agrochemicals, and perfumes. eurjchem.com The ability to introduce various substituents onto the cyclohexanone ring allows for precise control over the steric and electronic properties of the resulting molecules, making them highly valuable in the design of target-specific compounds. researchgate.net The synthesis of complex molecules often relies on the strategic use of these synthons to build up molecular complexity in a controlled and efficient manner. msu.edu
One of the key reactions involving cyclohexanone derivatives is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of a variety of cyclic and acyclic systems. tamu.edu The versatility of the Michael addition allows for the introduction of a wide range of functional groups, further highlighting the importance of cyclohexanone derivatives as synthons. nih.govchemistrysteps.com
Overview of Cyano-Functionalized Ketones in Chemical Synthesis
Cyano-functionalized ketones, also known as cyanoketones, are a particularly interesting class of compounds that combine the reactivity of both a ketone and a nitrile group within the same molecule. cymitquimica.com The cyano group is a versatile functional group that can be transformed into various other functionalities, such as carboxylic acids, amines, and amides, making cyanoketones valuable intermediates in organic synthesis. tcichemicals.com
The presence of the electron-withdrawing cyano group can influence the reactivity of the ketone, and vice versa, leading to unique chemical properties and reaction pathways. For instance, β-cyano ketones are important intermediates in the synthesis of various heterocyclic compounds and have been the subject of considerable research. rsc.orgresearchgate.net The synthesis of cyanoketones can be achieved through various methods, including the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic β-keto nitrile. buchler-gmbh.comwikipedia.orgtandfonline.comscribd.comtandfonline.com This reaction is a powerful method for the construction of cyclic ketones bearing a cyano group.
The compound at the heart of this discussion, 3-Cyano-3-methylcyclohexanone , is a prime example of a cyano-functionalized cyclohexanone derivative. Its structure, featuring a quaternary carbon bearing both a cyano and a methyl group, presents both unique synthetic challenges and opportunities.
| Property | Data |
| IUPAC Name | 3-Methyl-5-oxocyclohexane-1-carbonitrile |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 33235-14-2 cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(6-9)4-2-3-7(10)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNUDZTXYBUGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Chemistry
Reactions Involving the Ketone Moiety
The carbonyl group of 3-Cyano-3-methylcyclohexanone is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the steric and electronic effects of the adjacent methyl and cyano groups.
The electrophilic carbon of the carbonyl group readily undergoes addition reactions with various nucleophiles. libretexts.org A key example is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). libretexts.org This reaction is reversible and base-catalyzed, involving the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.orgcdnsciencepub.com The initial product is a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin. libretexts.org
The stability of the resulting cyanohydrin is influenced by the substitution pattern on the cyclohexane (B81311) ring. While methyl groups can decrease the stability of the cyanohydrin, substitutions at the 3- and 4-positions, as in 3-methylcyclohexanone (B152366), can lead to a small but noticeable increase in stability compared to the unsubstituted cyclohexanone (B45756). cdnsciencepub.com This is attributed to the relief of strain as the carbonyl carbon changes hybridization from sp² to sp³. libretexts.orgcdnsciencepub.com
Table 1: Nucleophilic Addition to the Ketone Moiety
| Reaction | Reagent | Product | Key Features |
|---|
Like other ketones with α-hydrogens, this compound can undergo aldol (B89426) condensation reactions. iitk.ac.in Under basic conditions, a proton is abstracted from a carbon alpha to the carbonyl group, forming a nucleophilic enolate. magritek.commasterorganicchemistry.com This enolate can then attack the electrophilic carbonyl carbon of another molecule, leading to a β-hydroxy ketone (aldol adduct). iitk.ac.in
Table 2: Aldol Condensation and Enone Formation
| Reactant | Conditions | Intermediate Product | Final Product |
|---|
The ketone group can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org The reduction of substituted cyclohexanones, such as 2-methylcyclohexanone (B44802), with these agents often results in the formation of stereoisomers. For instance, reduction with NaBH₄ typically yields the more stable alcohol with an equatorial hydroxyl group. researchgate.net The choice of reducing agent can influence the stereochemical outcome. researchgate.net
Table 3: Reduction of the Ketone Group
| Reagent | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Cyano-3-methylcyclohexanol | Alcoholic or aqueous solvent. rsc.org |
Aldol Condensation Chemistry and Enone Formation
Reactions Involving the Cyano Group
The nitrile functional group offers another avenue for chemical modification, including reduction to amines and hydrolysis to carboxylic acids.
A significant transformation of this compound and its analogs is the conversion to diamines, which are valuable industrial intermediates. This process involves a reductive amination where the ketone first reacts with ammonia (B1221849) (NH₃) under hydrogen pressure to form an imine intermediate. nih.gov Subsequently, both the imine and the nitrile group are hydrogenated, typically using catalysts like Raney cobalt or Raney nickel. google.com
This dual reduction converts the ketone into a primary amine and the nitrile into a primary aminomethyl group, yielding a diamine. For the related compound isophorone (B1672270) nitrile, optimal conditions for this transformation to isophorone diamine include high pressures of hydrogen (15–20 MPa), temperatures between 80–120°C, and the use of alkaline solutions to improve selectivity. This process ultimately yields 3-(aminomethyl)-3-methylcyclohexylamine.
Table 4: Synthesis of 3-(Aminomethyl)-3-methylcyclohexylamine
| Step | Reagents | Intermediate/Product | Catalyst | Conditions |
|---|---|---|---|---|
| 1. Imine Formation | Ammonia (NH₃) | 3-Cyano-3-methylcyclohexylimine | - | H₂ pressure (15-20 MPa), 80-120°C |
The cyano group is a versatile functional group that can be converted into other functionalities. libretexts.orgopenstax.org One of the most common derivatizations is hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic aqueous conditions, typically with heating. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org
Alternatively, the nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org It is also possible to achieve reductive decyanation, removing the cyano group entirely, using specific catalytic systems such as a rhodium catalyst with a hydrosilane reducing agent. organic-chemistry.org
Table 5: Representative Nitrile Derivatization Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | 3-Methyl-1-carboxycyclohexan-3-one |
| Reduction | LiAlH₄, then H₂O | 3-Aminomethyl-3-methylcyclohexanone |
Nitrile Derivatization Reactions
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving this compound is a critical aspect, influencing the three-dimensional structure of the products. The presence of a chiral center at the C3 position and the cyclic nature of the molecule give rise to considerations of both diastereoselectivity and enantioselectivity.
Studies on substituted cyclohexanones, such as 3-methylcyclohexanone, provide insights into the potential stereochemical behavior of this compound. For example, the Meerwein–Ponndorf–Verley reduction of 3-methylcyclohexanone using a Zr-containing MOF-808 catalyst has been shown to be highly diastereoselective. researcher.life The reaction favors the formation of the thermodynamically stable cis-3-methylcyclohexanol, where the substituent and the new hydroxyl group are on the same side of the ring. researcher.life This selectivity is attributed to the spatial constraints within the catalyst's pores, which favor the bulkier transition state leading to the cis product. researcher.life
Furthermore, enantioselectivity can be achieved in reactions of related cyclohexanones. The resolution of 3-methylcyclohexanone has been accomplished through crystallization with chiral diol host compounds. nih.gov While initial crystallization yields partial resolution, using an equimolar mixture of a chiral diol and a similar achiral host can lead to complete resolution by inhibiting the nucleation of the undesired enantiomer. nih.gov Palladium-catalyzed cyclopropanation reactions have also demonstrated high diastereo- and enantioselectivity, providing products with multiple chiral centers in specific configurations. researchgate.net These principles highlight the potential for achieving high levels of stereocontrol in reactions involving this compound through the careful selection of catalysts and reagents. researchgate.netgbcramgarh.in
Table 1: Examples of Stereoselective Reactions on Substituted Cyclohexanones
| Reaction | Substrate | Catalyst/Reagent | Key Outcome | Selectivity |
| MPV Reduction | 3-Methylcyclohexanone | MOF-808 | Formation of cis-3-methylcyclohexanol | High Diastereoselectivity researcher.life |
| Enantiomeric Resolution | 3-Methylcyclohexanone | Chiral diol + achiral host | Complete resolution | High Enantioselectivity nih.gov |
| Cyclopropanation | Acyclic Amides | Pd-catalyst + ferrocene (B1249389) ligand | Cyclopropane with 3 chiral centers | d.r. up to 23:1, ee up to 97% researchgate.net |
Controlling the ratio of stereoisomers is crucial for the synthesis of pure chemical entities. In processes involving related compounds like 3-cyano-3,5,5-trimethylcyclohexanone (B1294546), the isomer ratio of the final products can be manipulated by adjusting reaction conditions and catalyst composition. google.com For instance, in the aminating hydrogenation of 3-cyano-3,5,5-trimethylcyclohexanone to produce isophoronediamine, the use of a dual-catalyst system is advantageous. google.com A fixed-bed reactor containing both cobalt and ruthenium catalysts allows for the continuous production of isophoronediamine with a high yield and controlled isomer ratio. google.com Specifically, positioning a ruthenium catalyst bed to constitute 3% to 30% of the total catalyst volume is beneficial for achieving the desired isomer distribution in the final product. google.com This demonstrates that in the transformation of cyanocyclohexanone derivatives, the catalyst system is a key variable for directing the stereochemical outcome.
Diastereoselectivity and Enantioselectivity Studies
Radical-Mediated Transformations
Radical reactions offer unique pathways for the transformation of organic molecules, often proceeding under mild conditions with high functional group tolerance. This compound is susceptible to various radical-mediated transformations due to the presence of both the ketone and the activatable cyano group.
Intramolecular radical additions are powerful methods for constructing cyclic systems. In the context of this compound, a carbon-centered radical can be generated, which then adds to either the ketone's carbonyl group or the cyano group. libretexts.orglibretexts.org The addition of a carbon-centered radical to a ketone is generally a reversible process, but the intramolecular version can be effective if it leads to the formation of a five- or six-membered ring. libretexts.org The resulting cyclic alkoxy radical is then trapped to yield the final product. libretexts.org
Alternatively, the radical can add to the cyano group, a process that is also used to form new ring systems. libretexts.org This type of reaction typically starts with the generation of a carbohydrate radical, which then undergoes cyclization. libretexts.org A plausible mechanism involves the formation of a C-centered radical which then undergoes intramolecular addition to form a cyclic radical intermediate. rsc.orgscispace.comrsc.org This intermediate can then be further transformed to yield complex spirocyclic compounds. rsc.org
Table 2: Plausible Steps in Radical-Mediated Intramolecular Cyclization
| Step | Description | Intermediate Species |
| 1. Radical Generation | A C-centered radical is formed from a suitable precursor. | C-centered radical rsc.orgscispace.com |
| 2. Intramolecular Addition | The radical adds to an unsaturated group (e.g., ketone or nitrile). | Cyclic radical rsc.orgscispace.com |
| 3. Oxidation/Trapping | The cyclic radical is oxidized to a cation or trapped by a hydrogen donor. | Cation or final product libretexts.orgrsc.orgscispace.com |
Radical-mediated reactions can also lead to ring-opening and rearrangement products. When a radical addition to a cyano group forms a cyclic imino radical, the possibility for subsequent ring opening exists. libretexts.org This ring-opening can be part of a sequence that results in the migration of the cyano group within the molecule. libretexts.orgrsc.org
A proposed mechanism for such transformations involves the initial radical addition and intramolecular cyclization to form a spirocyclic intermediate. rsc.org This intermediate can be unstable and undergo a ring-opening process to afford the final, rearranged product. rsc.org This pathway competes with simple migration reactions and can lead to the formation of structurally complex and valuable spirocyclic compounds from relatively simple starting materials. rsc.org The balance between direct cyclization, rearrangement, and ring-opening is dependent on the stability of the radical intermediates and the reaction conditions. libretexts.org
Mechanistic Investigations
Reaction Pathway Elucidation
The transformation of 3-Cyano-3-methylcyclohexanone and related compounds involves intricate reaction pathways that have been the subject of detailed mechanistic studies. These investigations aim to understand the sequence of events at a molecular level, including the identification of transient species and the energetic profiles of the reactions.
Identification of Key Intermediates
The synthesis and reactions of cyanocyclohexanones often proceed through several key intermediates. For instance, in base-catalyzed reactions, the formation of an enolate ion is a critical first step. masterorganicchemistry.com This intermediate is a powerful nucleophile that can participate in a variety of subsequent reactions. masterorganicchemistry.com In the synthesis of 3-cyanocoumarins from salicylaldehydes and malononitrile (B47326), a related reaction, an iminocoumarin intermediate is formed, which then hydrolyzes to the final product.
In radical reactions, the formation of specific radical intermediates dictates the final products. For example, studies on the difunctionalization of alkenes have identified spiro radicals as key intermediates that can lead to the formation of complex spirocyclic compounds. scispace.comrsc.org The detection of these transient species is often achieved through a combination of spectroscopic methods and trapping experiments.
Kinetic Isotopic Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the rate-limiting step. princeton.edu This technique involves replacing an atom at a specific position in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edumdpi.com
Radical Trapping and Radical Clock Experiments
To determine if a reaction proceeds through a radical mechanism, radical trapping and radical clock experiments are often employed. Radical trapping involves the use of a "spin trap" molecule that reacts with any radical intermediates to form a stable, detectable species, often analyzed by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comaps.org For instance, the formation of desired products can be completely suppressed in the presence of radical scavengers like 1,1-diphenylethylene (B42955) or BHT. scispace.com
Radical clock experiments utilize a reactant that can undergo a predictable unimolecular rearrangement if a radical intermediate is formed. The rate of this rearrangement is known, acting as a "clock." By analyzing the products, one can determine the lifetime of the radical intermediate and gain insight into the reaction pathway. scispace.com These techniques have been instrumental in confirming radical pathways in various organic reactions, including those involving cyano groups. scispace.comarxiv.org
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in the synthesis and transformation of this compound, influencing both reaction rates and selectivity.
Base-Catalyzed Processes
Base-catalyzed reactions are fundamental in the chemistry of ketones and nitriles. The synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone (B1294546), a closely related compound, is achieved through the base-catalyzed addition of hydrogen cyanide (HCN) to isophorone (B1672270). In this reaction, a strong base deprotonates HCN to form the cyanide anion (CN-), a potent nucleophile that attacks the carbonyl carbon of the cyclohexanone (B45756) ring. masterorganicchemistry.com The resulting intermediate is then protonated to yield the final product. The choice of base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly impact the reaction's efficiency and outcome. tandfonline.com
The mechanism of base-catalyzed reactions often involves the formation of an enolate intermediate. masterorganicchemistry.com In the case of cyclohexanones, the base removes a proton from the α-carbon, creating a resonance-stabilized enolate. This enolate can then react with various electrophiles. masterorganicchemistry.comlibretexts.org
Table 1: Common Bases in the Synthesis of Cyanohydrins
| Base | Typical Application | Reference |
|---|---|---|
| Sodium Hydroxide (NaOH) | Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone from isophorone and HCN. | |
| Potassium Hydroxide (KOH) | Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used in various organic transformations, including amidations and cyclizations. tandfonline.com | tandfonline.com |
Enzyme-Catalyzed Mechanisms
Enzymes, as biocatalysts, offer high selectivity and efficiency under mild reaction conditions. Ene-reductases from the "Old Yellow Enzyme" (OYE) family are known to catalyze the asymmetric hydrogenation of activated alkenes, including cyclic enones. mdpi.com For instance, these enzymes can reduce 2-methylcyclohexenone with high conversion rates. mdpi.com The mechanism of OYE-catalyzed reactions involves the transfer of a hydride from a cofactor, typically a nicotinamide (B372718) derivative, to the carbon-carbon double bond of the substrate. mdpi.com
While specific studies on the enzyme-catalyzed reactions of this compound are not detailed in the provided search results, the principles of enzyme catalysis for similar substrates are well-established. For example, lipases have been used to catalyze the synthesis of 3-cyano-4,6-dimethyl-2-pyridone. researchgate.net Cyclohexanone monooxygenases are another class of enzymes capable of oxidizing cyclohexanone derivatives. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1-diphenylethylene |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2-methylcyclohexenone |
| 3-Cyano-3,5,5-trimethylcyclohexanone |
| This compound |
| 3-cyano-4,6-dimethyl-2-pyridone |
| BHT (Butylated hydroxytoluene) |
| Hydrogen cyanide (HCN) |
| Isophorone |
| Malononitrile |
| Potassium Carbonate (K2CO3) |
| Potassium Hydroxide (KOH) |
| Salicylaldehyde |
Organocatalysis and Enantiomechanics
The field of organocatalysis offers powerful methods for the asymmetric synthesis of complex molecules, including the formation of challenging quaternary carbon stereocenters. nih.gov In the context of this compound, which possesses such a quaternary center, organocatalytic strategies are pivotal for controlling stereochemical outcomes. While specific studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the principles can be understood from reactions with analogous 3,3-disubstituted cyclohexanones and related substrates. nih.govrsc.org
Organocatalytic approaches, such as those employing chiral amines (e.g., derivatives of proline or cinchona alkaloids), often proceed through the formation of enamine or iminium ion intermediates. rsc.orgmdpi.com For a substrate like this compound, a chiral amine catalyst would condense with the ketone to form a transient chiral enamine. This enamine then acts as a nucleophile, reacting with an electrophile. The facial selectivity of the attack is dictated by the steric environment created by the chiral catalyst, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer of the product. mdpi.com
For instance, the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, a common organocatalytic transformation, relies on this principle. mdpi.com Similarly, catalytic enantioselective allylic alkylation reactions have proven effective in creating quaternary stereocenters adjacent to ketone carbonyls. nih.gov The success of these reactions hinges on the catalyst's ability to generate a sterically defined transition state, guiding the incoming electrophile to a specific face of the nucleophilic intermediate. nih.govuva.es The development of dual-catalyst systems, which can involve a combination of an organocatalyst and a metal catalyst, has further expanded the scope of these transformations. mdpi.com
Conformational Effects on Reactivity and Mechanism
The reactivity of cyclic compounds like this compound is intrinsically linked to their conformational preferences. lumenlearning.com The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize torsional and steric strain. msuniv.ac.in For a 3,3-disubstituted cyclohexane, the substituents can occupy axial or equatorial positions, and the relative stability of these conformers dictates the molecule's ground-state energy and its accessibility for reaction. lumenlearning.com
In this compound, the chair conformation places both the cyano and methyl groups at the C3 position. The conformational preference is determined by the A-value of each substituent, which quantifies the steric strain associated with placing that group in an axial position. masterorganicchemistry.comwikipedia.org The methyl group has a significantly larger A-value (approx. 1.7 kcal/mol) than the linear cyano group (approx. 0.4 kJ/mol or ~0.1 kcal/mol). brainly.commasterorganicchemistry.com The small A-value of the cyano group is attributed to its linear geometry and minimal electron cloud, which results in negligible 1,3-diaxial interactions. brainly.compressbooks.pub Consequently, the conformational equilibrium will strongly favor the chair form where the bulkier methyl group occupies the equatorial position to minimize steric strain, while the cyano group occupies the axial position.
This conformational bias has profound effects on the ketone's reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon (C1). The trajectory of the incoming nucleophile is influenced by the steric hindrance imposed by axial substituents. With the methyl group equatorial and the cyano group axial, the axial face of the carbonyl group is somewhat shielded by the axial cyano group and the axial hydrogens at C2 and C6. This can influence the stereochemical outcome of reactions like reductions or cyanohydrin formation.
The stability of the tetrahedral intermediate formed during nucleophilic addition is also governed by these steric factors. The formation of a cyanohydrin from a sterically hindered ketone, such as 2,2,6-trimethylcyclohexanone, is often unfavorable because of the increased steric crowding in the product. doubtnut.comlibretexts.org In the case of this compound, the presence of the 3,3-disubstituted center introduces significant steric hindrance. Studies on the dissociation constants of cyanohydrins of various methyl-substituted cyclohexanones have shown that axial substituents greatly decrease the stability of the cyanohydrin product due to an effect termed "axial crowding." cdnsciencepub.com This steric repulsion destabilizes the tetrahedral product relative to the ketone, shifting the equilibrium away from product formation. libretexts.orgcdnsciencepub.com
Data Tables
Table 1: Conformational A-Values of Substituents
This table presents the Gibbs free energy difference (A-value) between the axial and equatorial conformations for selected substituents on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) | Reference |
| -CN (Cyano) | ~0.1-0.2 | brainly.com |
| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |
| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |
| -Br (Bromo) | 0.43 | masterorganicchemistry.com |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | masterorganicchemistry.com |
Table 2: Dissociation Constants of Substituted Cyclohexanone Cyanohydrins
This table shows the dissociation constants (K) for the cyanohydrins of various methyl-substituted cyclohexanones. A higher K value indicates lower stability of the cyanohydrin, often due to increased steric hindrance in the molecule.
| Compound | Dissociation Constant (K x 10²) | Relative Stability to Cyclohexanone | Reference |
| Cyclohexanone Cyanohydrin | 0.23 | 1.00 | cdnsciencepub.com |
| 3-Methylcyclohexanone (B152366) Cyanohydrin | 0.12 | 1.92 | cdnsciencepub.com |
| 4-Methylcyclohexanone Cyanohydrin | 0.12 | 1.92 | cdnsciencepub.com |
| 3,3-Dimethylcyclohexanone Cyanohydrin | 2.5 | 0.09 | cdnsciencepub.com |
| 3,3,5-Trimethylcyclohexanone Cyanohydrin | 3.5 | 0.07 | cdnsciencepub.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For 3-Cyano-3-methylcyclohexanone, methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide a detailed picture of its bonding and electronic distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for calculating the electronic structure of molecules. nih.gov Applications of DFT to substituted cyclohexanones allow for the optimization of molecular geometries, determination of vibrational frequencies, and calculation of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net
In the case of this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311G**, would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its stable conformers. hi.is These calculations can confirm that the cyclohexanone (B45756) ring adopts a chair conformation. Furthermore, DFT is used to compute the energies of these conformers, providing insight into their relative stabilities. The HOMO-LUMO energy gap, also derived from DFT, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Exemplary DFT-Calculated Properties for a Substituted Cyclohexanone This table presents typical data obtained from DFT calculations on related cyclohexanone systems as a reference.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -XXX.XXXXXX | Provides relative stability of isomers/conformers. |
| HOMO Energy (eV) | -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy (eV) | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.5 D | Influences intermolecular forces and solubility. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. researchgate.netcivilica.com This analysis is particularly useful for quantifying stereoelectronic effects, such as hyperconjugation, which can significantly influence conformational preferences. tandfonline.com
For this compound, NBO analysis would elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would include hyperconjugation involving the carbonyl group, such as electron delocalization from adjacent σ-bonds into the π* antibonding orbital of the C=O group (σ → π*C=O). researchgate.netbeilstein-journals.org The analysis also quantifies the natural atomic charges on each atom, revealing the polarization of bonds like C=O and C≡N. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these delocalization effects, helping to explain the observed conformational preferences. tandfonline.comcdnsciencepub.com
Table 2: Hypothetical Key NBO Interactions and Stabilization Energies for this compound This table illustrates the type of data NBO analysis provides, based on studies of similar molecules. tandfonline.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| σ (C2-C3) | π* (C1=O) | ~2.5 | Hyperconjugation |
| σ (C4-C5) | π* (C≡N) | ~1.8 | Hyperconjugation |
Density Functional Theory (DFT) Applications
Conformational Analysis and Energetics
The non-planar structure of the cyclohexane (B81311) ring leads to complex conformational possibilities for its derivatives. The stability of these conformers is dictated by a balance of steric and electronic effects.
Like other cyclohexane derivatives, this compound primarily exists in two chair conformations that interconvert via a ring-flip process. libretexts.org In this molecule, the C3 carbon is geminally disubstituted, meaning that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The preferred conformation is the one that minimizes steric strain.
This preference is quantified by conformational A-values, which represent the free energy difference between placing a substituent in an axial versus an equatorial position. masterorganicchemistry.comwikipedia.org The substituent with the larger A-value has a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org For the methyl group, the A-value is approximately 1.7 kcal/mol. masterorganicchemistry.comlibretexts.org In contrast, the cyano group, due to its linear geometry and small cross-section, experiences minimal 1,3-diaxial strain, resulting in a very small A-value of about 0.1-0.4 kcal/mol. libretexts.orgpressbooks.pub
Given the significant difference in their A-values, the methyl group has a much stronger preference for the equatorial position. Consequently, the overwhelmingly predominant conformer of this compound will have the methyl group equatorial and the cyano group axial. The energy difference between the two chair conformers can be estimated by the difference in their A-values.
Table 3: Conformational A-Values and Predicted Stability
| Substituent | A-Value (kcal/mol) | Preferred Position in this compound |
|---|---|---|
| Methyl (-CH₃) | 1.70 libretexts.orgmasterorganicchemistry.com | Equatorial |
| Cyano (-CN) | ~0.2 libretexts.orgpressbooks.pub | Axial |
| Predicted ΔG | ~1.5 kcal/mol | Conformer with equatorial -CH₃ is more stable. |
The surrounding solvent can influence the conformational equilibrium of a molecule. frontiersin.orgstackexchange.com Computational models, such as the Self-Consistent Reaction Field (SCRF) model, are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. cdnsciencepub.com
Axial-Equatorial Equilibria and Enthalpy Differences
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. mit.edu While specific reaction modeling for this compound is not widely documented, the methodologies can be described based on studies of related cyanoketones. rsc.orgrsc.orgresearchgate.net
For a hypothetical reaction, such as the nucleophilic addition of a hydride to the carbonyl carbon, computational modeling would proceed as follows:
Reactant and Product Optimization: The geometries of the reactant (this compound) and the product (3-cyano-3-methylcyclohexanol) are optimized using a method like DFT.
Transition State Search: A transition state (TS) search algorithm (e.g., QST2/QST3) is used to locate the highest energy point along the reaction coordinate connecting the reactant and product. hi.is
Frequency Calculation: Vibrational frequency calculations are performed on the reactant, product, and TS structures. The reactant and product should have all positive frequencies, while a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
This type of modeling can elucidate the stereoselectivity of reactions, for example, by comparing the activation energies for nucleophilic attack from the axial versus the equatorial face of the carbonyl group.
Transition State Geometry Determination
The determination of a transition state (TS) geometry is a cornerstone of computational reaction chemistry, as it represents the highest energy point along a reaction coordinate, acting as the critical bottleneck between reactants and products. Locating this first-order saddle point on the potential energy surface allows for the calculation of activation energies, providing fundamental insights into reaction kinetics.
While specific transition state calculations for reactions involving this compound are not extensively documented in dedicated studies, the methodologies are well-established through research on analogous systems, particularly cyclohexanone. Computational methods like Density Functional Theory (DFT) are commonly employed to locate transition states. The process typically involves an initial guess of the TS structure, which can be generated using techniques like the Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) methods, followed by optimization to find the exact saddle point.
A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency in the calculated vibrational spectrum. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product. For instance, in the computationally modeled reduction of cyclohexanone by lithium aluminum hydride (LiAlH₄), analysis of the transition state reveals crucial geometric parameters like the length of the incipient C-H bond and the Bürgi-Dunitz angle of nucleophilic attack. Such calculations for this compound would similarly map the geometric and energetic landscape of its reactions, such as nucleophilic additions to the carbonyl or reactions involving the cyano group.
Table 1: Illustrative Data from Transition State Calculations for Cyclohexanone Reduction This table presents conceptual data typical of what would be determined in a transition state analysis, based on findings for related ketones.
| Parameter | Description | Example Value/Finding |
|---|---|---|
| Imaginary Frequency | The unique negative frequency corresponding to the reaction coordinate. | -150 to -500 cm⁻¹ |
| Activation Energy (Ea) | The energy difference between the transition state and reactants. | Calculated via DFT methods (e.g., B3LYP). |
| Incipient Bond Length | The distance between atoms forming a new bond in the TS. | Longer than a final covalent bond (e.g., C-H distance of ~1.5-2.5 Å). |
| Key Dihedral Angles | Torsional angles that define the conformation of the ring in the TS. | Shows the degree of ring distortion or flattening. |
Prediction of Reactivity and Selectivity
Computational chemistry is instrumental in predicting the reactivity and selectivity of organic molecules. For this compound, which has multiple reactive sites (the carbonyl carbon, the α-carbons, and the cyano group), theoretical models can determine the most likely course of a chemical reaction. Methods such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are used to identify nucleophilic and electrophilic centers.
DFT calculations are particularly powerful for predicting stereoselectivity, an important aspect for cyclic compounds. researchgate.net In the case of this compound, a key structural feature is the presence of two chair conformers, one with the methyl group in an axial position and the other with it in an equatorial position. The relative stability of these conformers, and the transition states for their interconversion and reactions, can be calculated to predict product ratios.
For example, in reactions of 3-methylcyclohexanone (B152366), computational models have been used to correlate catalyst structure with the stereochemical outcome of a reaction. nih.gov Similar approaches applied to this compound would involve calculating the energy barriers for different pathways, such as axial versus equatorial attack on the carbonyl group. The pathway with the lower activation energy is predicted to be the major route, thus determining the stereoselectivity of the product. Studies on related α-cyano ketones have successfully used DFT to elucidate reaction mechanisms and stereochemical outcomes, confirming that these computational approaches are reliable for predicting the behavior of this class of compounds. researchgate.netacs.org
Spectroscopic Property Predictions and Correlations
The prediction of spectroscopic data is one of the most successful applications of computational chemistry, providing a powerful link between theoretical models and experimental results. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, chemists can confirm molecular structures, assign complex spectra, and understand conformational preferences.
For derivatives of cyclohexanone, computational methods have proven highly accurate. acs.org Studies on (R)-3-methylcyclohexanone have utilized DFT and other high-level methods to calculate IR and Vibrational Circular Dichroism (VCD) spectra. researchgate.netsci-hub.segaussian.com These calculations are performed on optimized geometries of the dominant conformers (equatorial and axial methyl). The final predicted spectrum is often a Boltzmann-weighted average of the spectra from the individual conformers, which frequently shows excellent agreement with experimental data. researchgate.net This correlation allows for the unambiguous assignment of vibrational bands and can be used to determine the relative populations and thermodynamic properties of the conformers in solution. researchgate.netsci-hub.se
Discrepancies between calculated and experimental spectra, particularly in C-H stretching regions, can often be attributed to factors like anharmonicity, which are not accounted for in standard harmonic frequency calculations. acs.org Nevertheless, the agreement in the mid-IR or "fingerprint" region is typically very strong.
Table 2: Correlation of Predicted and Experimental Vibrational Frequencies (IR) for 3-Methylcyclohexanone Based on data from studies on 3-methylcyclohexanone, illustrating the typical accuracy for a related compound. acs.orgresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1730-1750 | ~1715-1725 |
| CH₂ Scissor | ~1450-1470 | ~1455-1465 |
| CH₂ Wag | ~1310-1330 | ~1315-1325 |
| C-C Stretch | ~1050-1150 | ~1060-1140 |
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Computational studies on 3-methylcyclohexanone and similar molecules show that calculated ¹³C and ¹H chemical shifts correlate well with experimental values, aiding in the complete assignment of NMR spectra. core.ac.uk
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the characteristic functional groups present in a molecule by probing their specific vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups in 3-Cyano-3-methylcyclohexanone. The most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) and nitrile (C≡N) groups. The presence of these two functional groups is confirmed by their characteristic stretching vibrations.
The FT-IR spectrum distinctly shows a strong absorption peak for the C=O stretch, typical for a six-membered cyclic ketone. Another key feature is the sharp, medium-intensity band corresponding to the C≡N stretching vibration. While specific spectral data for this compound is not widely published, data from closely related structures and general spectroscopic principles allow for reliable assignment of these key vibrational modes. For instance, in situ FTIR has been used to monitor intermediates in reactions involving related cyanocyclohexanone structures.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2230 - 2250 | Medium, Sharp |
| Carbonyl (C=O) | Stretch | ~1715 | Strong |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While no specific FT-Raman spectra for this compound are readily available in the literature, the expected spectral features can be predicted. The nitrile (C≡N) triple bond, being a symmetric and polarizable bond, typically produces a strong and distinct Raman scattering peak in the 2200–2300 cm⁻¹ region. researchgate.net This peak is highly sensitive to the local electronic environment. researchgate.net
Conversely, the carbonyl (C=O) group, which exhibits a very strong absorption in the IR spectrum due to its large change in dipole moment during vibration, generally shows a weaker band in the Raman spectrum. The symmetric vibrations of the cyclohexane (B81311) ring and C-C bond stretches would also be visible in the fingerprint region of the FT-Raman spectrum, providing additional structural information. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show several distinct signals. The methyl group (CH₃) attached to the quaternary carbon C3 would appear as a singlet, as it has no adjacent protons to couple with.
The protons on the cyclohexane ring would appear as a series of complex multiplets in the aliphatic region. chemicalbook.com The protons on each methylene (B1212753) group (C2, C4, C5, and C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling). The protons on C2 and C4, being adjacent to the electron-withdrawing carbonyl and cyano/methyl-substituted carbon, respectively, are expected to be shifted further downfield compared to the protons on C5 and C6. oregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C3) | ~1.3 - 1.5 | Singlet (s) |
| -CH₂- (Ring Protons) | ~1.7 - 2.8 | Multiplets (m) |
Note: Predicted shifts are based on data from analogous structures like 3-methylcyclohexanone (B152366) and general chemical shift principles. chemicalbook.comoregonstate.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to each unique carbon atom.
The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield. The nitrile carbon (-C≡N) also has a characteristic chemical shift, typically appearing around 120 ppm. The quaternary carbon (C3) bonded to both the methyl and cyano groups would also be identifiable. The remaining signals correspond to the methyl carbon and the four methylene carbons of the ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~208 - 212 |
| -C≡N | ~120 - 125 |
| -C(CN)(CH₃)- (C3) | ~40 - 45 |
| -CH₂- (Ring Carbons) | ~25 - 50 |
| -CH₃ (at C3) | ~20 - 25 |
Note: Predicted shifts are based on data from analogous structures and established chemical shift ranges. oregonstate.educhemicalbook.com
Advanced NMR Techniques for Structural Elucidation
For an unambiguous assignment of all proton and carbon signals and to confirm the three-dimensional structure, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network between the protons on the cyclohexane ring. researchgate.net This allows for the assignment of adjacent methylene groups by tracing the cross-peaks that indicate which protons are coupled to each other.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. banglajol.infonih.gov It is invaluable for definitively assigning the chemical shifts of the methylene carbons (C2, C4, C5, C6) based on their corresponding, and often more resolved, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov It is crucial for identifying quaternary carbons (like C1, C3, and the nitrile carbon) by observing their correlations to nearby protons, such as the methyl protons and the methylene protons at C2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. researchgate.netbanglajol.info For this compound, NOESY can be used to determine the stereochemistry, such as the relative orientation of the methyl group. Studies on similar substituted cyanocyclohexanones have used NOESY to confirm that the molecule adopts a chair conformation, often with the cyano group in an axial position to minimize steric strain. researchgate.net
Together, these advanced NMR methods provide a comprehensive and detailed picture of the molecular structure of this compound, confirming connectivity and stereochemical details that are unattainable through 1D experiments alone. nih.gov
Compound Names
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique that provides vital information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it an indispensable tool for assessing the purity of synthesized batches. jfda-online.com In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
Table 1: Illustrative GC-MS Data for a Related Compound (3-Methylcyclohexanone)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Ion (M+) | m/z 112 | nih.gov |
| Major Fragment Ions | m/z 69, 56, 41 | nih.gov |
This table is illustrative and based on data for a structurally similar compound. The fragmentation pattern for this compound would be expected to show a molecular ion at m/z 137 and fragments corresponding to the loss of the cyano group and other characteristic cleavages.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. uni-muenchen.de Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₈H₁₁NO), HRMS provides an experimentally measured mass that can be compared to the theoretically calculated mass, thereby confirming the molecular formula. iastate.edu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | nih.govchemscene.com |
| Calculated Exact Mass | 137.08406 | nih.gov |
| Measured Exact Mass | Varies by experiment | N/A |
The measured exact mass would be determined experimentally and is expected to be very close to the calculated value for confirmation.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for studying the stereochemistry and conformational properties of chiral compounds like this compound. kud.ac.inresearchgate.net
Electronic Circular Dichroism (CD) Spectroscopy for Conformational Studies
Electronic Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-proteomics.comfaccts.de This differential absorption, known as the CD signal, is highly sensitive to the three-dimensional arrangement of atoms in the molecule, making it a powerful tool for conformational analysis. pku.edu.cnnih.gov For this compound, which can exist in different conformations (e.g., chair forms with the methyl group in axial or equatorial positions), CD spectroscopy can provide insights into the preferred conformation in solution. nih.govresearchgate.net The sign and magnitude of the Cotton effect, the characteristic shape of a CD band near an absorption maximum, are directly related to the stereochemistry of the chromophore's environment. creative-proteomics.com
Table 3: Illustrative Electronic Circular Dichroism Data for a Related Chiral Ketone
| Parameter | Description | Reference |
|---|---|---|
| Chromophore | Carbonyl group (n→π* transition) | researchgate.net |
| Wavelength Range | ~250-350 nm | researchgate.net |
Specific CD data for this compound was not found in the search results. The table illustrates the expected type of data based on studies of similar chiral ketones.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inrsc.orgmgcub.ac.in The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule and to study conformational equilibria. researchgate.net Similar to CD, ORD is particularly sensitive to the stereochemical environment of chromophores. For this compound, the carbonyl group acts as a chromophore, and the shape of the ORD curve (a Cotton effect) in the region of the carbonyl absorption can be correlated with its stereochemistry. researchgate.net
Table 4: General Principles of Optical Rotatory Dispersion
| Feature | Description | Reference |
|---|---|---|
| Measurement | Specific rotation [α] vs. wavelength (λ) | kud.ac.in |
| Key Feature | Cotton Effect: A characteristic peak and trough in the ORD curve near an absorption band. | kud.ac.in |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. iucr.org For this compound, a successful X-ray diffraction study would provide unambiguous proof of its molecular structure and, if the compound is chiral and crystallizes as a single enantiomer, its absolute configuration. uq.edu.au The cyclohexane ring conformation (e.g., chair, boat) and the orientation of the cyano and methyl substituents would be precisely determined. iucr.org
While a specific crystal structure for this compound was not found in the provided search results, the general data that would be obtained from such a study is well-established.
Table 5: Typical Data Obtained from X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, z coordinates of each atom in the unit cell. |
This information collectively provides an unequivocal depiction of the molecule's solid-state structure.
Chromatographic Techniques for Separation and Purity
Chromatographic methods are indispensable for assessing the purity of "this compound," including the separation of stereoisomers and the detection of volatile impurities.
Due to the presence of a stereocenter at the C3 position, "this compound" can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. chromatographyonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantioseparation of a broad range of chiral compounds. researchgate.netmdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase conditions, is crucial for achieving optimal separation. chromatographyonline.commdpi.com The use of smaller particle sizes (e.g., 3 μm) in the column packing can lead to higher efficiency and faster analysis times. chromatographyonline.com
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Description |
| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based CSP chromatographyonline.com |
| Mobile Phase | n-Hexane/Isopropanol mixtures, with or without additives like TFA mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Temperature | Ambient (e.g., 25 °C) chromatographyonline.commdpi.com |
Gas Chromatography (GC) is a robust technique for the identification and quantification of volatile impurities that may be present in "this compound" from its synthesis or storage. The method separates compounds based on their volatility and interaction with the stationary phase of the GC column. gcms.czgcms.cz A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. rsc.org
For the analysis of volatile organic compounds, a capillary column with a cyanopropylphenyl polysiloxane phase is often employed. thermofisher.com The temperature-programmed oven allows for the separation of a wide range of impurities with varying boiling points. gcms.cz
Table 3: Representative GC Conditions for Impurity Profiling
| Parameter | Description |
| Column | DB-5 or equivalent (e.g., 6% Cyanopropylphenyl/94% polydimethylsiloxane) google.comepa.gov |
| Carrier Gas | Nitrogen or Helium rsc.org |
| Injection | Split injection rsc.org |
| Injector Temperature | 250 °C google.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C google.com |
| Oven Program | Temperature ramp (e.g., 70-270 °C) google.com |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Determination
Thermal Analysis Techniques for Structural Stability
Thermal analysis techniques are employed to evaluate the thermal stability and characterize the physicochemical properties of "this compound" as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the loss of volatiles. A TGA experiment on "this compound" would reveal the temperature at which it begins to decompose. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. google.com It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For "this compound," DSC can provide its precise melting point and information about its crystalline form and purity.
Applications in Advanced Organic Synthesis Research
Asymmetric Synthesis Precursors
3-Cyano-3-methylcyclohexanone, possessing a stereocenter at the C3 position, is a valuable precursor in asymmetric synthesis. The development of methods to synthesize enantiomerically pure forms of this and related chiral cyclohexanone (B45756) building blocks is crucial for the pharmaceutical industry. researchgate.net Biocatalytic approaches have been successfully employed to prepare optically pure 3-oxocyclohexanecarbonitriles. researchgate.net These methods, which utilize enzymes like lipases and nitrilases, offer a green alternative to traditional chemical resolutions and have been scaled up to produce multigram quantities of the chiral intermediates. researchgate.net
The resulting enantiopure cyanoketones are precursors to a wide range of chiral molecules. For instance, they can be used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for biological activity. nih.govsigmaaldrich.com The ability to introduce chirality at an early stage using a precursor like this compound is a key strategy in modern organic synthesis. cymitquimica.com
Building Blocks for Complex Molecular Architectures
The bifunctional nature of this compound, containing both a ketone and a nitrile, allows it to serve as a versatile scaffold for the construction of intricate molecular frameworks. iranchembook.irrushim.ru
Construction of Spirocyclic Compounds
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. abcr.com this compound can be utilized in the synthesis of spirocyclic systems. rsc.org For example, radical cyclization reactions can be employed to generate spirocyclic intermediates from precursors derived from this cyanoketone. rsc.org These reactions can lead to the formation of complex spirocyclic vinyl sulfones, which are promising scaffolds for drug discovery. rsc.org The construction of such compounds often involves a cascade of reactions, including radical addition and cyclization, to form the spiro center. rsc.org
Synthesis of Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. taylorfrancis.com this compound is a valuable starting material for the synthesis of various heterocyclic systems. iupac.org
One notable application is in the synthesis of hexahydroquinolines. Through a one-pot multicomponent reaction involving an aromatic aldehyde, 2-methylcyclohexanone (B44802) (a related compound), ethyl cyanoacetate, and ammonium (B1175870) acetate, substituted 3-cyano-8-methyl-2-oxo-hexahydroquinolines can be synthesized. tandfonline.comresearchgate.net This method is efficient and provides good yields of the desired heterocyclic products. researchgate.net The resulting hexahydroquinoline core can be further modified to create a library of compounds with potential biological activities. tandfonline.com
Research on Enzyme-Catalyzed Reactions and Metabolic Pathways
The study of how enzymes catalyze reactions and the elucidation of metabolic pathways are fundamental areas of biochemical research. savemyexams.comuleth.calibretexts.org this compound and its derivatives can serve as substrates or probes in these investigations. For instance, the biotransformation of related cyanoketones using enzymes like reductases can be studied to understand enzyme specificity and reaction mechanisms. acs.org
Research has shown that biocatalysis is a powerful tool for the synthesis of chiral intermediates from prochiral ketones. researchgate.net The enzymatic reduction of the ketone functionality or the hydrolysis of the nitrile group in this compound can be explored to develop new biocatalytic processes. researchgate.netacs.org These studies not only provide access to valuable chiral building blocks but also contribute to our understanding of enzyme function and metabolic processes. savemyexams.comuleth.ca
Development of Novel Synthetic Routes to Industrially Relevant Intermediates
This compound is a key intermediate in the synthesis of various industrially significant chemicals. For example, a related compound, 3-cyano-3,5,5-trimethylcyclohexanone (B1294546), is a crucial precursor for the production of isophorone (B1672270) diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the manufacturing of polyurethane coatings and epoxy resins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
